Titanium oxalate

Overview

Description

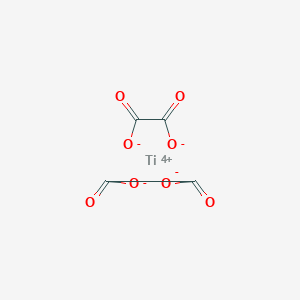

Titanium oxalate is a coordination compound consisting of titanium and oxalate ions. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound typically appears as a crystalline solid and is used in various chemical processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium oxalate can be synthesized through several methods. One common approach involves reacting titanium hydroxide with oxalic acid. This reaction typically occurs in an aqueous solution, where titanium hydroxide is dissolved in oxalic acid, leading to the formation of this compound. The reaction can be represented as:

Biological Activity

Titanium oxalate, a compound formed from titanium and oxalic acid, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological effects of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for health.

This compound can be synthesized by dissolving titanium dioxide or titanic hydrate in hot potassium binoxalate. This process results in well-defined crystals that exhibit distinct properties relevant to their biological activity . The primary form of this compound studied is titanyl oxalate (TiO(C2O4)), which can influence various biological systems through its interactions with cellular components.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and related compounds. For instance, titanyl sulfate has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. This inhibition is believed to occur through the disruption of bacterial serine proteases, leading to compromised motility and metabolism .

Table 1: Antimicrobial Efficacy of Titanium Compounds

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Titanyl Oxalate | E. coli, S. typhimurium | Inhibition of serine proteases |

| Titanyl Sulfate | E. coli, S. typhimurium, P. aeruginosa | Disruption of metabolic processes |

| Ti(IV) bis(deferasirox) | Staphylococcus aureus (MRSA) | Iron chelation and transmetalation |

In a study involving white mice fed with titanyl oxalate incorporated into their diet, researchers observed an increase in lean mass and a significant reduction in total intestinal bacterial count. This suggests a bacteriostatic effect that may be linked to the acidification and dissociation of the compound during digestion .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Iron Chelation : Titanium compounds, including this compound, can chelate iron, which is essential for bacterial growth. By sequestering iron, these compounds limit its availability to bacteria, thus inhibiting their proliferation .

- Oxidative Stress : Some studies indicate that titanium nanoparticles induce oxidative stress in bacterial cells, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .

- Alteration of Enzyme Activities : Exposure to titanium compounds has been shown to affect the activity of various antioxidant enzymes such as catalase (CAT), peroxidase (PER), and superoxide dismutase (SOD). For instance, treatment with titanium dioxide nanoparticles resulted in altered enzyme activities in both E. coli and Bacillus subtilis, indicating a significant impact on cellular metabolism .

Case Studies

- Study on Mice : In a controlled experiment, white mice were fed diets supplemented with titanyl oxalate. Results indicated not only increased lean mass but also a notable decrease in intestinal bacteria, suggesting potential applications in modulating gut microbiota .

- Antimicrobial Screening : A variety of titanium(IV) complexes were screened for antimicrobial activity. Only one complex demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the selective activity of these compounds against specific pathogens .

Scientific Research Applications

Photocatalysis

Photocatalytic Activity

Titanium oxalate has been utilized in the synthesis of titanium dioxide (TiO₂) nanoparticles, which are known for their photocatalytic properties. Research indicates that this compound can be thermally converted to TiO₂, enhancing its photocatalytic efficiency under visible light conditions. For instance, carbon-doped anatase TiO₂ derived from this compound exhibits improved light absorption and higher electrical conductivity compared to pure TiO₂. This makes it suitable for applications such as water purification and air treatment through the degradation of organic pollutants .

Lanthanide-Doped this compound Clusters

Recent studies have investigated lanthanide-titanium oxalate clusters that enhance photocurrent response and photocatalytic activity. These clusters have shown significant improvements in dye degradation processes, attributed to the cooperative effects of lanthanide ions and oxalate doping . The incorporation of lanthanide ions into TiO₂ nanomaterials improves their photoelectric properties, making them effective for environmental remediation.

Energy Storage

Lithium-Ion Batteries

this compound is also explored as a precursor for synthesizing materials used in lithium-ion batteries. Carbon-doped TiO₂ derived from this compound demonstrates superior electrochemical performance, including enhanced lithium storage capacity and stability during charge-discharge cycles. This advancement is crucial for developing high-performance battery materials that are both efficient and sustainable .

Biomedical Applications

Corrosion Resistance in Implants

this compound has been investigated for its role in improving the corrosion resistance and bioactivity of titanium implants. Studies suggest that coatings formed from this compound can enhance the interaction between implants and biological tissues, promoting better integration and reducing rejection rates . This application is particularly relevant in orthopedic and dental implants where biocompatibility is critical.

Synthesis of Nanostructured Materials

Nanoparticle Formation

The synthesis of nanostructured titanium sub-oxides from this compound has gained attention due to their electrical conductivity and potential applications in various electronic devices. The controlled thermal reduction of this compound can yield nanoparticles with desirable properties for use in sensors, catalysts, and energy devices .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing titanium oxalate with controlled purity and particle size?

- Methodological Answer : this compound synthesis typically involves precipitation reactions using titanium precursors (e.g., titanium tetrachloride) and oxalic acid under controlled pH and temperature. Key parameters include:

- pH : Maintained between 1.5–3.0 to prevent hydrolysis of titanium ions .

- Temperature : Lower temperatures (25–40°C) favor smaller particle sizes, while higher temperatures (60–80°C) improve crystallinity but may introduce impurities .

- Stoichiometry : Molar ratios of Ti⁴⁺:oxalate (1:2 to 1:3) are critical for phase purity. Excess oxalic acid acts as a stabilizing agent.

- Validation : Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental purity .

Q. How can researchers characterize the structural and thermal properties of this compound complexes?

- Methodological Answer : A multi-technique approach is recommended:

- Structural Analysis : XRD for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for identifying oxalate ligand coordination modes (e.g., bidentate vs. bridging) .

- Thermal Behavior : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to study decomposition pathways (e.g., loss of water, oxalate combustion) .

- Surface Morphology : Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) to map elemental distribution and particle size .

Q. What analytical techniques are suitable for quantifying this compound in environmental or catalytic systems?

- Methodological Answer : Spectrophotometric methods are widely used:

- Principle : this compound forms a colored complex with hydrogen peroxide (absorption peak at ~400 nm) .

- Calibration : Prepare standard curves using known concentrations (0.1–10 mM) and account for matrix effects (e.g., ionic strength interference) .

- Validation : Cross-check with ICP-MS or ion chromatography for accuracy, especially in complex matrices like wastewater .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound complexes?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., ionic strength, solvent polarity). Strategies include:

- Cross-Validation : Replicate studies using isothermal titration calorimetry (ITC) under standardized conditions (25°C, 0.1 M ionic strength) .

- Computational Modeling : Density functional theory (DFT) calculations to predict stability constants and compare with empirical data .

- Meta-Analysis : Systematic review of literature data using tools like Web of Science to identify outliers and trends .

Q. What experimental designs optimize this compound’s photocatalytic efficiency while minimizing byproduct formation?

- Methodological Answer : Use a factorial design approach:

- Variables : Light intensity (UV vs. visible), oxalate concentration, and catalyst loading .

- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize degradation rates (e.g., methylene blue as a probe pollutant) .

- Byproduct Mitigation : Monitor intermediates via high-performance liquid chromatography (HPLC) and adjust pH to favor complete mineralization .

Q. How can this compound be integrated into hybrid nanomaterials for energy storage applications?

- Methodological Answer : Focus on interfacial engineering:

- Composite Synthesis : Co-precipitate this compound with conductive matrices (e.g., graphene oxide) to enhance electron transfer .

- Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) to evaluate capacitance and cycle stability .

- In Situ Characterization : Use X-ray absorption spectroscopy (XAS) to track structural changes during charge/discharge cycles .

Q. What strategies address reproducibility challenges in this compound-based experiments?

- Methodological Answer : Implement rigorous protocols:

- Precursor Purity : Source titanium precursors with ≥99.9% purity and validate via ICP-MS .

- Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed method descriptions, including equipment calibration data .

- Inter-Lab Collaboration : Share protocols and raw data via repositories like Zenodo to enable cross-validation .

Q. Data Presentation and Analysis Guidelines

- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for replicated experiments .

- Figures : Use high-resolution microscopy images and annotated spectra to highlight critical findings .

- Supplementary Materials : Archive raw datasets, computational codes, and instrument calibration logs in open-access repositories .

Properties

IUPAC Name |

oxalate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSDUUHGVDNKL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431191 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14677-00-0 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.